Formocortal

Übersicht

Beschreibung

Vorbereitungsmethoden

Die synthetische Route für Formocortal umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsteroidstruktur. Die wichtigsten Schritte umfassen:

Bildung des Steroidkerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um das Steroidgerüst zu bilden.

Einführung von funktionellen Gruppen: Chlor, Fluor und Formylgruppen werden durch verschiedene chemische Reaktionen eingeführt, darunter Halogenierung und Formylierung.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Hydroxylgruppen, um den Acetatester zu bilden.

Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter Verwendung ähnlicher Schritte, die jedoch auf Ausbeute und Reinheit optimiert sind. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, Drücke und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeiten und Selektivitäten zu verbessern.

Analyse Chemischer Reaktionen

Formocortal durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Carbonylgruppen können reduziert werden, um Alkohole zu bilden.

Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Formocortal hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Steroidchemie und die Auswirkungen verschiedener funktioneller Gruppen auf die Steroidaktivität zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen von Kortikosteroiden auf zelluläre Prozesse, einschließlich Entzündungen und Immunantwort, zu untersuchen.

Medizin: Es wird bei der Entwicklung neuer Kortikosteroid-Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung führt zur Translokation des Rezeptor-Ligand-Komplexes in den Zellkern, wo er mit spezifischen DNA-Sequenzen interagiert, um die Transkription von entzündungshemmenden Genen zu regulieren. Zu den molekularen Zielstrukturen gehören verschiedene Zytokine und Enzyme, die an der Entzündungsantwort beteiligt sind .

Wirkmechanismus

Formocortal exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Formocortal ist unter den Kortikosteroiden aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Ähnliche Verbindungen umfassen:

Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Prednisolon: Ein synthetisches Kortikosteroid mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Pharmakokinetik.

Dexamethason: Ein starkes synthetisches Kortikosteroid mit einer längeren Wirkdauer im Vergleich zu this compound.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination funktioneller Gruppen, die ein Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen schaffen, wodurch es sich für topische Anwendungen eignet.

Biologische Aktivität

Formocortal, a corticosteroid compound, is primarily recognized for its anti-inflammatory properties, particularly in ophthalmology. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is classified as a corticosteroid with the chemical formula CHO and a CAS number of 2825-60-7. Its structure allows it to interact effectively with glucocorticoid receptors, leading to various biological effects, including:

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Immunosuppressive activity : Modulation of immune responses.

- Antiproliferative properties : Inhibition of cell proliferation in certain conditions.

The mechanism involves the binding of this compound to glucocorticoid receptors, which subsequently translocate to the nucleus and regulate gene expression related to inflammation and immune response.

Biological Activities

The biological activities of this compound can be summarized in the following areas:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |

| Immunosuppressive | Decreases immune response, useful in autoimmune conditions. |

| Antiproliferative | Inhibits the growth of certain cell types, potentially beneficial in cancer therapy. |

Research Findings

- Anti-inflammatory Efficacy :

- Immunosuppressive Effects :

- Case Studies :

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is generally well-tolerated, prolonged use can lead to side effects such as increased intraocular pressure and potential cataract formation. Monitoring is recommended during long-term therapy .

Eigenschaften

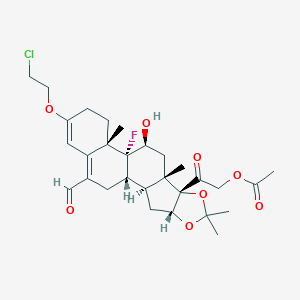

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-12-fluoro-19-formyl-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38ClFO8/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,14,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXUUBBKHBYRFW-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClFO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895059 | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-60-7 | |

| Record name | Formocortal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formocortal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formocortal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOCORTAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formocortal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formocortal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOCORTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E21R0Z4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.